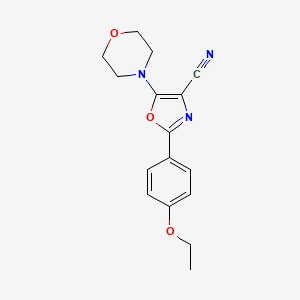![molecular formula C19H17ClO3 B5762362 [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)
[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol, also known as SR16388, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth and survival, and its dysregulation is often observed in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further research. However, its limited solubility in water can make it challenging to work with, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol. One area of interest is the development of more efficient synthesis methods to improve its solubility and increase its yield. Additionally, further studies on its mechanism of action could lead to the development of more targeted anti-cancer therapies. Finally, the potential applications of this compound in other areas of research, such as neurodegenerative diseases, should also be explored.
Conclusion
This compound is a synthetic compound that shows promise in cancer research due to its potent anti-cancer activity. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. While its limited solubility in water can make it challenging to work with, its potential applications in other areas of research and future directions for research make it an exciting area of study.
Synthesis Methods
The synthesis of [3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol involves the reaction of 3-chloro-5-methoxyphenol with 1-naphthylmethanol in the presence of a Lewis acid catalyst. The resulting product is then reduced using sodium borohydride to yield this compound.
Scientific Research Applications
[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol has been studied for its potential applications in cancer research, specifically as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
properties
IUPAC Name |
[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-10,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWXVTWLECMOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)


![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)




![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)